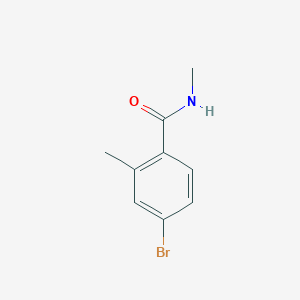

4-bromo-N,2-dimethylbenzamide

Description

Significance of Halogenated and Alkylated Benzamide (B126) Derivatives

The introduction of halogen atoms (such as bromine, chlorine, and fluorine) and alkyl groups (such as methyl and ethyl) onto the benzamide framework are key strategies in medicinal chemistry to fine-tune molecular properties.

Halogenated benzamides often exhibit enhanced biological activity. The incorporation of a halogen atom can influence a molecule's lipophilicity, which affects its ability to cross cell membranes. chemchart.com It can also alter the electronic nature of the aromatic ring and introduce the possibility of halogen bonding, a type of non-covalent interaction that can be crucial for binding to biological targets like enzymes and receptors. chemchart.com This strategic halogenation has been employed to improve the metabolic stability and bioavailability of drug candidates. chemchart.com

Alkylated benzamides , on the other hand, also play a critical role in modifying a compound's characteristics. The addition of alkyl groups, particularly small ones like methyl groups, can impact the molecule's solubility and its three-dimensional shape (steric profile). uni.lu These changes can affect how the molecule fits into the binding pocket of a protein. N-alkylation, in particular, has been a focus of research for developing compounds with various biological activities, including potential anticancer properties. uni.lu

Research Context of 4-bromo-N,2-dimethylbenzamide

This compound is a specific substituted benzamide that features both halogen (bromo) and alkyl (dimethyl) substitutions. Its structure consists of a benzamide core with a bromine atom at the 4-position of the benzene (B151609) ring, a methyl group at the 2-position of the ring, and a methyl group on the amide nitrogen.

While extensive research on this exact molecule is not widely published, its structure places it at the intersection of halogenated and alkylated benzamide research. The synthesis of related compounds often involves the coupling of a substituted benzoic acid with an appropriate amine. chemicalbook.com For instance, the synthesis of N-substituted benzamide derivatives can be achieved through the reaction of a benzoic acid derivative with an amine in the presence of coupling agents. smolecule.com A plausible synthetic route for this compound could involve the reaction of 4-bromo-2-methylbenzoic acid with methylamine (B109427).

The physicochemical properties of this compound, predicted based on its structure, provide insights into its potential behavior in chemical and biological systems.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrNO |

| Monoisotopic Mass | 226.99458 Da |

| Predicted XlogP | 2.3 |

Data sourced from PubChemLite.

The predicted XlogP value of 2.3 suggests a moderate level of lipophilicity, which is often a desirable trait for drug candidates. The presence of the bromo and dimethyl groups will sterically and electronically influence its interactions, making it a compound of interest for further investigation within the broader landscape of substituted benzamide research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-5-7(10)3-4-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMDVDVBIHOWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893420-18-3 | |

| Record name | 4-bromo-N,2-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo N,2 Dimethylbenzamide

Established Synthetic Routes to Benzamide (B126) Scaffolds

The creation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for the preparation of benzamides. The most traditional and widely used method involves the reaction of a carboxylic acid with an amine. researchgate.net This typically requires the activation of the carboxylic acid, often by converting it into a more reactive derivative such as an acyl chloride. nih.gov The subsequent reaction with an amine proceeds readily to form the desired benzamide.

Alternative methods circumvent the need for isolating the acyl chloride. Various coupling reagents can be employed to facilitate the direct condensation of a carboxylic acid and an amine. nih.gov Common examples of these reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium- and uranium-based reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net

More recently, catalytic methods have gained prominence. For instance, boronic acids have been shown to catalyze the direct amidation of carboxylic acids, often requiring conditions that remove water to drive the reaction to completion. acs.org Metal-based catalysts, including those based on titanium and zirconium, have also been developed for direct amide synthesis. nih.govcore.ac.uk Another approach is the palladium-catalyzed carbonylative amidation of aryl halides, which is particularly useful for synthesizing aryl and heteroaryl amides. ucl.ac.uk

Targeted Synthesis Strategies for 4-bromo-N,2-dimethylbenzamide

The central amide bond in this compound can be formed through several established amidation protocols. A common strategy involves the reaction of a suitable benzoic acid derivative with methylamine (B109427). For instance, 4-bromo-2-methylbenzoic acid could be reacted with methylamine in the presence of a coupling agent.

| Starting Materials | Coupling Agent/Method | Product | Key Considerations |

| 4-bromo-2-methylbenzoic acid and methylamine | Thionyl chloride followed by amine addition | This compound | Traditional method, may require harsh conditions. |

| 4-bromo-2-methylbenzoic acid and methylamine | EDC/HOBt | This compound | Milder conditions, good for sensitive substrates. |

| 4-bromo-2-methylbenzoic acid and methylamine | B(OCH2CF3)3 | This compound | Can be performed open to air with equimolar reactants. acs.org |

| 4-bromobenzoyl chloride and dimethylamine | Schotten-Baumann conditions | 4-bromo-N,N-dimethylbenzamide | A related synthesis demonstrating the utility of acyl chlorides. chemchart.com |

Optimization of these reactions would involve screening different solvents, temperatures, and stoichiometric ratios of reactants and coupling agents to maximize the yield and purity of the final product.

The introduction of a bromine atom at the 4-position of the benzamide ring requires a regioselective bromination strategy. Electrophilic aromatic substitution is the most common method for this transformation. mdpi.com The directing effects of the substituents already present on the aromatic ring will determine the position of bromination. For example, if starting with N,2-dimethylbenzamide, the amide and methyl groups will direct incoming electrophiles.

Peptide-catalyzed bromination has emerged as a method for achieving high enantioselectivity in the synthesis of atropisomeric benzamides, which could be adapted for regioselective purposes. nih.govresearchgate.net The choice of brominating agent is also crucial, with reagents like N-bromosuccinimide (NBS) often offering milder reaction conditions compared to elemental bromine. mdpi.com

| Substrate | Brominating Agent | Catalyst/Conditions | Major Product |

| N,2-dimethylbenzamide | N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H2SO4) | This compound |

| 2-methylbenzamide | Dibromodimethylhydantoin (DBDMH) | Peptide catalyst | Atropisomeric tribromide |

Theoretical analysis and experimental verification are often employed to predict and confirm the regioselectivity of electrophilic aromatic bromination. mdpi.com

The synthesis of this compound involves two distinct methylation steps: one on the nitrogen of the amide (N-methylation) and one on the aromatic ring (ring-methylation).

N-Methylation: N-alkylation of a primary amide can be achieved using various methods. A cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been reported as an efficient protocol. nih.gov Palladium-catalyzed N-alkylation of benzamides with alcohols also provides a viable route. researchgate.net

Ring-Methylation: The introduction of a methyl group onto the aromatic ring is typically achieved through Friedel-Crafts alkylation or by utilizing an organometallic reagent in a cross-coupling reaction. However, for the synthesis of this compound, it is often more strategic to start with a commercially available methylated precursor, such as 2-methylbenzoic acid, to avoid potential issues with regioselectivity during the ring-methylation step.

Transition-metal mediated C-H activation has also been explored for the ortho-alkylation of benzamides. rsc.org For instance, a cobalt-catalyzed ortho-alkylation of secondary benzamides with alkyl chlorides has been demonstrated. acs.org

| Alkylation Type | Substrate | Reagent | Catalyst/Conditions | Product |

| N-Alkylation | 4-bromo-2-methylbenzamide | Methanol | Cobalt nanoparticles | This compound |

| Ortho C-H Alkylation | N-methylbenzamide | n-Butyl chloride | Cobalt catalyst, CyMgCl | ortho-butylated N-methylbenzamide |

Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of benzamide synthesis, several green approaches have been developed.

One strategy involves the use of solvent-free and activation-free conditions. For example, the N-benzoylation of amines has been achieved using vinyl benzoate without the need for a solvent or an activating agent. figshare.com This method reduces waste and simplifies the isolation of the product. youtube.com

The use of deep eutectic solvents (DES) as both the reaction medium and a reactant offers another sustainable synthetic route. nih.gov These solvents are often biodegradable and can lead to high yields and simplified work-up procedures. nih.gov

Furthermore, the development of catalytic methods for amidation, as mentioned earlier, is inherently a green approach as it reduces the need for stoichiometric activating agents, which often have high molecular weights and generate significant waste. ucl.ac.uk The use of recyclable heterogeneous catalysts, such as a Lewis acidic ionic liquid immobilized on diatomite earth, further enhances the green credentials of benzamide synthesis. researchgate.net

| Green Chemistry Approach | Description | Example |

| Solvent-free synthesis | Reactions are conducted without a solvent, reducing waste. | N-benzoylation of amines using vinyl benzoate. figshare.com |

| Use of Deep Eutectic Solvents (DES) | DES acts as both a solvent and a reactant, often biodegradable. | Synthesis of benzimidazoles from o-phenylenediamine and aldehydes. nih.gov |

| Catalytic Amidation | Reduces the need for stoichiometric activating agents. | Boronic acid-catalyzed direct amidation. acs.org |

| Recyclable Catalysts | Heterogeneous catalysts can be recovered and reused. | Diatomite earth@IL/ZrCl4 for direct condensation of carboxylic acids and amines. researchgate.net |

Chemical Reactivity and Transformation Pathways of 4 Bromo N,2 Dimethylbenzamide

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 4-bromo-N,2-dimethylbenzamide is substituted with three groups that influence its reactivity towards electrophilic and nucleophilic attack. The bromine atom and the N,2-dimethylbenzamide group are deactivating, electron-withdrawing groups, while the methyl group is an activating, electron-donating group. The directing effects of these substituents determine the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution: The tertiary amide group is a meta-directing group, while the bromine atom and the methyl group are ortho-, para-directing groups. The positions ortho to the bromine are sterically hindered by the adjacent amide and methyl groups. The position ortho to the methyl group is also ortho to the amide, and the other position ortho to the methyl group is meta to the bromine. The interplay of these directing effects suggests that electrophilic substitution is likely to be challenging and may lead to a mixture of products.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the bromo and amide substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the carbon atom bearing the bromine atom. This reaction is facilitated by strong nucleophiles and can proceed through an SNAr mechanism.

| Reaction Type | Directing Groups | Predicted Outcome |

| Electrophilic Substitution | -Br (ortho, para), -CH₃ (ortho, para), -CON(CH₃)₂ (meta) | Complex mixture of products, substitution likely disfavored. |

| Nucleophilic Substitution | -Br (electron-withdrawing), -CON(CH₃)₂ (electron-withdrawing) | Substitution of the bromine atom by a strong nucleophile is feasible. |

Amide Bond Transformations (e.g., hydrolysis, reduction)

The tertiary amide functional group in this compound can undergo several characteristic transformations, including hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions to yield 4-bromo-2-methylbenzoic acid and dimethylamine. This reaction typically requires heating.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen is followed by nucleophilic attack of water.

Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reduction: The amide can be reduced to the corresponding amine, 4-bromo-N,N,2-trimethylbenzylamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

| Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 4-bromo-2-methylbenzoic acid and dimethylamine |

| Reduction | 1. LiAlH₄, 2. H₂O | 4-bromo-N,N,2-trimethylbenzylamine |

Metal-Catalyzed Cross-Coupling Reactions of the Bromine Moiety (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-bromine bond in this compound is a key site for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. thermofisher.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. thermofisher.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for forming biaryl compounds. wikipedia.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, base | Biaryl |

| Heck | Alkene | Pd catalyst, base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The amide group in this compound is a potent directed metalation group (DMG). organic-chemistry.orgbaranlab.org It can chelate to an organolithium reagent, such as n-butyllithium, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

In the case of this compound, there are two positions ortho to the amide group. The position also ortho to the methyl group (C3) and the position meta to the methyl group (C6). The steric hindrance from the methyl group might influence the site of lithiation. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org

| Step | Description | Reagent Example | Intermediate/Product |

| 1. Metalation | Deprotonation ortho to the amide directing group. | n-Butyllithium | Aryllithium intermediate |

| 2. Functionalization | Trapping of the aryllithium with an electrophile. | Electrophile (e.g., CO₂, I₂, R-CHO) | Ortho-functionalized product |

Oxidation and Reduction Chemistry

Beyond the transformations of the amide bond, other parts of the this compound molecule can undergo oxidation and reduction, although these are less common without affecting the primary functional groups.

Oxidation: The methyl group on the aromatic ring can potentially be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄, heat). However, the conditions required for this transformation might also lead to the degradation of other parts of the molecule.

Reduction: Catalytic hydrogenation could potentially reduce the aromatic ring under harsh conditions (high pressure and temperature), but this is generally a difficult transformation. More commonly, the bromine atom can be removed via reductive dehalogenation using a palladium catalyst and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents, to yield N,2-dimethylbenzamide.

| Reaction | Reagents | Potential Product |

| Oxidation of Methyl Group | Strong oxidizing agent (e.g., KMnO₄) | 4-bromo-2-carboxydimethylbenzamide |

| Reductive Dehalogenation | Pd catalyst, H₂ source | N,2-dimethylbenzamide |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo N,2 Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For 4-bromo-N,2-dimethylbenzamide, both ¹H and ¹³C NMR are critical for assigning the positions of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amide N-H proton, the N-methyl protons, and the aromatic C-methyl protons. The aromatic region would display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the bromine atom, the methyl group, and the amide group.

Expected ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (position 3) | ~ 7.4-7.6 | Doublet (d) | ~ 8-9 |

| Aromatic H (position 5) | ~ 7.2-7.4 | Doublet of Doublets (dd) | ~ 8-9, ~ 2-3 |

| Aromatic H (position 6) | ~ 7.1-7.3 | Doublet (d) | ~ 2-3 |

| Amide N-H | ~ 5.5-6.5 | Broad Singlet (br s) | - |

| N-Methyl (N-CH₃) | ~ 2.8-3.0 | Doublet (d) | ~ 4-5 |

| Aryl-Methyl (C-CH₃) | ~ 2.3-2.5 | Singlet (s) | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum is expected to show nine distinct signals, corresponding to the six aromatic carbons, the carbonyl carbon, and the two methyl carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 168-172 |

| Aromatic C-Br | ~ 120-125 |

| Aromatic C-CH₃ | ~ 135-140 |

| Aromatic C-C=O | ~ 138-142 |

| Aromatic C-H | ~ 125-135 |

| Aryl-Methyl (C-CH₃) | ~ 18-22 |

| N-Methyl (N-CH₃) | ~ 26-30 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₁₀BrNO, with a monoisotopic mass of approximately 226.99 Da.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | ~ 227 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | ~ 229 | Molecular ion with ⁸¹Br |

| [M-CH₃NH]⁺ | ~ 196/198 | Loss of the methylamino group |

| [M-C₂H₄NO]⁺ | ~ 170/172 | Loss of the N-methylacetamide fragment |

| [C₇H₆Br]⁺ | ~ 169/171 | Bromotoluene cation |

| [C₈H₈NO]⁺ | ~ 134 | Loss of the bromine atom |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The key functional groups in this compound are the N-H bond, the C=O double bond of the amide, the C-N bond, aromatic and aliphatic C-H bonds, and the C-Br bond.

Expected Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Amide I) | Stretch | 1640 - 1680 |

| N-H (Amide II) | Bend | 1510 - 1570 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-Br | Stretch | 500 - 650 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The absorption of UV light excites electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions).

The substitution on the benzene ring (bromo, methyl, and acetamide groups) influences the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ). It is expected that this compound will exhibit characteristic absorption bands in the UV region.

Expected UV-Vis Absorption Data

| Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π | ~ 200 - 220 | Methanol or Ethanol |

| π → π (secondary) | ~ 240 - 280 | Methanol or Ethanol |

The fluorescence properties of this compound have not been reported in the literature. Fluorescence emission depends on the molecule's ability to radiatively relax from an excited electronic state back to the ground state. The presence of the heavy bromine atom could potentially quench fluorescence through intersystem crossing. Therefore, it is not possible to predict its emission characteristics without experimental data.

Computational Chemistry and Mechanistic Insights for 4 Bromo N,2 Dimethylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and effective method for calculating the molecular geometry and electronic properties of molecules. DFT calculations for 4-bromo-N,2-dimethylbenzamide would typically involve optimizing the molecule's geometry to find its most stable conformation (lowest energy state).

These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, DFT has been successfully applied to determine the geometries of related amide molecules like N-methyl formamide (NMF), N,N-dimethyl formamide (DMF), and N,N-dimethyl acetamide (DMA), showing excellent agreement with experimental data. researchgate.net The results for this compound would be expected to yield similarly precise structural parameters.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electrophilic and nucleophilic sites, crucial for predicting chemical reactivity. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. These parameters are vital for understanding the molecule's behavior in chemical reactions. tci-thaijo.org

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| C=O | 1.25 Å | |

| C-N (amide) | 1.38 Å | |

| C-C (ring avg.) | 1.40 Å | |

| Bond Angle | O=C-N | 122° |

| C-N-C (methyl) | 118° | |

| C-C-Br | 119° | |

| Dihedral Angle | C(ring)-C(ring)-C=O | ~30° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for this type of molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

The simulation would model the molecule's dynamic behavior, revealing which conformations are most stable and how the molecule transitions between different shapes. researchgate.net This is particularly important for understanding how the molecule might bind to a target protein, as its shape and flexibility are key determinants of binding affinity. biorxiv.org

MD simulations also allow for the study of intermolecular interactions. By simulating this compound in a solvent like water, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. This information is critical for understanding its solubility and behavior in biological systems. If the molecule is a potential drug candidate, MD simulations can be used to model its interaction with the active site of a protein, providing insights into the binding mode and the specific interactions that stabilize the complex. nih.gov

Table 2: Illustrative Intermolecular Interaction Energies for this compound in Water

| Interaction Type | Functional Group | Average Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Amide C=O with Water | -5.5 |

| Van der Waals | Bromophenyl ring with Water | -2.1 |

| Electrostatic | N-methyl groups with Water | -1.8 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.com This method is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent derivatives. researchgate.net

For this compound, a QSAR study would begin by synthesizing a series of derivatives with varied substituents on the phenyl ring or the N-methyl groups. The biological activity of these compounds would be experimentally determined. Then, a wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, partial charges). nih.gov

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of yet-unsynthesized derivatives, allowing chemists to prioritize the synthesis of compounds that are most likely to be active. This approach streamlines the drug discovery process, saving time and resources. jocpr.com

Table 3: Example of Molecular Descriptors Used in QSAR Modeling for this compound Derivatives

| Descriptor | Description | Typical Value Range |

|---|---|---|

| LogP | Octanol-water partition coefficient (Lipophilicity) | 1.5 - 4.0 |

| TPSA | Topological Polar Surface Area | 20 - 50 Ų |

| MW | Molecular Weight | 220 - 350 g/mol |

| H-bond Donors | Number of hydrogen bond donors | 0 - 2 |

| H-bond Acceptors | Number of hydrogen bond acceptors | 1 - 3 |

| Rotatable Bonds | Number of rotatable bonds | 2 - 5 |

Note: This table presents examples of descriptors and hypothetical value ranges relevant for designing derivatives of the target compound.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve studying its synthesis or its metabolic degradation pathways.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that exist transiently at the peak of the reaction energy barrier. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Quantum chemical methods like DFT are employed to calculate the geometries and energies of reactants, products, intermediates, and transition states. This analysis provides a detailed, step-by-step picture of how bonds are broken and formed during the reaction. Such studies are invaluable for optimizing reaction conditions to improve yields and for understanding the reactivity and stability of the molecule.

Spectroscopic Parameter Prediction via Quantum Chemical Methods

Quantum chemical methods can accurately predict various spectroscopic parameters for molecules. This is useful for confirming the structure of a synthesized compound by comparing predicted spectra with experimental data.

For this compound, these methods can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These predictions can aid in the assignment of complex experimental spectra.

Vibrational Spectra (IR and Raman): The frequencies and intensities of vibrational modes can be computed, helping to interpret experimental infrared and Raman spectra.

Electronic Spectra (UV-Visible): The wavelengths of maximum absorption (λmax) and the corresponding electronic transitions can be predicted, providing insight into the molecule's electronic structure.

Mass Spectra: Recent advancements allow for the in-silico prediction of electron ionization mass spectra through quantum chemistry-based fragmentation simulations, which can aid in identifying unknown compounds. nih.gov

These computational predictions serve as a powerful complement to experimental spectroscopy, aiding in structural elucidation and characterization. researchgate.net

Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 168.5 | 169.0 |

| C-Br | 120.1 | 120.8 |

| C-N (ipso) | 138.2 | 137.5 |

| C-H (ortho to C=O) | 128.9 | 129.3 |

| C-H (ortho to Br) | 131.5 | 131.9 |

| N-CH₃ | 38.0 | 37.6 |

| Ring-CH₃ | 21.3 | 21.0 |

Note: Data is hypothetical, representing the typical accuracy of quantum chemical predictions for NMR spectra.

Crystallographic Investigations of 4 Bromo N,2 Dimethylbenzamide and Its Derivatives

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

As of the latest available literature, a specific single-crystal X-ray diffraction study for 4-bromo-N,2-dimethylbenzamide has not been reported. However, to illustrate the technique and the type of data obtained, the crystallographic analysis of a closely related derivative, 4-bromo-N-phenylbenzamide , provides a valuable example.

The crystal structure of 4-bromo-N-phenylbenzamide was determined using a Bruker APEXII CCD area-detector diffractometer. researchgate.net The analysis revealed that the compound crystallizes in the triclinic space group P1. researchgate.net The molecule is twisted, with a significant dihedral angle of 58.63 (9)° between the phenyl and 4-bromophenyl rings. researchgate.net The central amide plane (N—C=O) is also twisted relative to the two aromatic rings. researchgate.net Detailed crystallographic data for this derivative are presented in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₀BrNO |

| Formula Weight | 276.12 |

| Temperature | 100 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a | 5.3552 (2) Å |

| b | 7.6334 (2) Å |

| c | 13.9956 (5) Å |

| α | 105.757 (3)° |

| β | 100.585 (3)° |

| γ | 90.086 (2)° |

| Volume | 540.45 (3) ų |

| Z | 2 |

| Calculated Density | 1.697 Mg/m³ |

| Final R indices [I > 2σ(I)] | R1 = 0.032, wR2 = 0.076 |

Crystal Packing Analysis and Intermolecular Interactions

For the derivative 4-bromo-N-phenylbenzamide , the crystal packing is primarily directed by N—H⋯O hydrogen bonds. researchgate.net These interactions link adjacent molecules into chains that propagate along the sigmaaldrich.com crystallographic direction. researchgate.net In addition to this primary hydrogen bonding, weaker C—H⋯π contacts are also observed. researchgate.net These interactions contribute to the formation of a stable, three-dimensional supramolecular network. researchgate.net

In the case of another related compound, 4-bromo-N-(2-hydroxyphenyl)benzamide , the crystal structure is stabilized by a combination of O—H⋯O and N—H⋯O hydrogen bonds, which form molecular chains. mdpi.com These chains are further linked by weak C—H⋯O interactions, creating sheets within the crystal lattice. mdpi.com

The types of intermolecular forces present are critical for the field of crystal engineering, where understanding these interactions allows for the design of new crystalline materials with desired properties.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N—H···O | 0.85 | 2.10 | 2.936(3) | 168 |

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. dergipark.org.tr Different polymorphs of the same compound can exhibit distinct physical and chemical properties. Co-crystals are multi-component crystalline solids formed between two or more neutral molecules held together by non-covalent interactions. mdpi.com

Specific studies on the polymorphism or co-crystallization of this compound are not available in the surveyed literature. However, these phenomena are well-documented for the broader class of benzamide (B126) derivatives. For example, N-(3-hydroxyphenyl)-3-methoxybenzamide has been shown to crystallize as two distinct polymorphs, one in an orthorhombic space group and the other in a triclinic space group, with differences arising from molecular conformation and hydrogen bonding networks. researchgate.net Similarly, polymorphism has been identified in 2-benzoyl-N,N-diethylbenzamide, where different crystalline forms were obtained by using various recrystallization solvents. dergipark.org.tr

The formation of co-crystals is also a significant area of study for benzamides. Research on 4-bromobenzamide has demonstrated its ability to form a ternary co-crystal with glutaric acid and 1,4-dinitrobenzene, showcasing the interplay of hydrogen bonds and halogen bonds in creating complex supramolecular assemblies. nih.gov The ability to form co-crystals is widely exploited in the pharmaceutical industry to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility and stability. nih.gov

Biological Activity and Pharmacological Potential of 4 Bromo N,2 Dimethylbenzamide

In Vitro Biological Screening Methodologies

The initial assessment of the biological activity of a compound like 4-bromo-N,2-dimethylbenzamide typically involves a battery of in vitro screening assays. These assays are designed to evaluate the compound's effects on specific biological targets in a controlled laboratory setting. Common methodologies that would be employed for a compound of this nature include cell-based assays and biochemical assays.

Cell-based assays are crucial for understanding a compound's activity in a more biologically relevant context. For instance, to assess potential anticancer properties, researchers would utilize various cancer cell lines. The effect of this compound on cell viability and proliferation would be quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels, which correlate with the number of viable cells.

Biochemical assays, on the other hand, are more targeted and are used to determine if a compound directly interacts with a specific molecule, such as an enzyme or a receptor. These assays are fundamental in identifying the molecular target of a new chemical entity.

Enzyme Inhibition Studies and Target Identification

Enzyme inhibition is a common mechanism of action for many therapeutic agents. For a compound like this compound, researchers would likely investigate its potential to inhibit enzymes that are implicated in various diseases. For example, related sulfonamide compounds have been shown to exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com

To identify the specific enzyme targets of this compound, a broad screening approach against a panel of kinases, proteases, or other relevant enzyme families could be employed. Once a potential target is identified, further studies are conducted to determine the potency and mechanism of inhibition. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these studies, representing the concentration of the compound required to inhibit the enzyme's activity by 50%. For instance, studies on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides showed varying IC50 values against α-glucosidase depending on the nature of the substituent. juniperpublishers.com

Illustrative Enzyme Inhibition Data for Benzamide (B126) Analogs

| Compound Analog | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-octyl-substituted sulfonamide | α-glucosidase | 57.38 ± 0.19 juniperpublishers.com |

| N-butyl-substituted sulfonamide | α-glucosidase | 124.35 ± 0.15 juniperpublishers.com |

| N-heptyl-substituted sulfonamide | Acetylcholinesterase | 92.13 ± 0.15 juniperpublishers.com |

Receptor Binding Assays

Receptor binding assays are a fundamental tool in pharmacology to determine if a compound can bind to a specific receptor and to quantify the affinity of this interaction. nih.govnih.gov These assays typically involve incubating the compound of interest with a preparation of the target receptor and a radiolabeled or fluorescently labeled ligand that is known to bind to that receptor. The ability of the test compound to displace the labeled ligand from the receptor is then measured.

For a novel compound like this compound, a broad panel of receptor binding assays would be conducted to identify any potential interactions with known receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. For example, 4-Bromo-2-fluoro-N-methylbenzamide is an intermediate in the synthesis of an androgen-receptor antagonist, highlighting the potential for brominated benzamides to interact with steroid hormone receptors. chemicalbook.com The data from these assays are typically used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

Cellular Pathway Modulation

Once a compound has been shown to interact with a specific molecular target, the next step is to understand its effects on downstream cellular pathways. Cellular pathway analysis aims to elucidate the cascade of molecular events that are altered by the compound's activity. This can be investigated using a variety of molecular biology techniques.

For example, if this compound were found to inhibit a particular protein kinase, researchers would then examine the phosphorylation status of the known substrates of that kinase within cells. Techniques like Western blotting with phospho-specific antibodies are commonly used for this purpose. Furthermore, gene expression profiling using microarrays or RNA sequencing can provide a global view of the changes in cellular pathways induced by the compound.

Antimicrobial and Anticancer Activity Assessment

Benzamide and related amide structures are known to possess both antimicrobial and anticancer properties. nanobioletters.comnih.gov Therefore, it is plausible that this compound could exhibit similar activities.

Antimicrobial Activity: The antimicrobial potential of this compound would be assessed against a panel of pathogenic bacteria and fungi. Standard methods like the broth microdilution assay are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. nih.gov For instance, pyrazine (B50134) carboxamide derivatives have been synthesized and evaluated for their antibacterial activities against extensively drug-resistant Salmonella Typhi. mdpi.com

Anticancer Activity: The anticancer activity of this compound would be evaluated against a diverse panel of human cancer cell lines representing different tumor types. The primary endpoint is typically the inhibition of cell proliferation, often measured as the GI50 (concentration for 50% growth inhibition). Further studies might investigate the compound's ability to induce apoptosis (programmed cell death) or to arrest the cell cycle at specific phases. For example, certain 4-methylbenzamide (B193301) derivatives have been shown to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells. nih.gov

Illustrative Anticancer Activity of a Benzamide Analog (Compound 7) against various cell lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| K562 | Chronic Myeloid Leukemia | 2.27 nih.gov |

| HL-60 | Acute Promyelocytic Leukemia | 1.42 nih.gov |

Mechanistic Elucidation of Biological Effects

Elucidating the precise mechanism of action is a critical step in the development of any new therapeutic agent. For this compound, this would involve integrating the data from all the previously described studies. For instance, if the compound shows potent anticancer activity and is found to inhibit a specific kinase, further experiments would be designed to confirm that the inhibition of this kinase is indeed responsible for the observed anticancer effects. nanobioletters.com

This could involve techniques such as genetic knockdown or knockout of the target protein to see if it mimics the effect of the compound. Additionally, in silico molecular docking studies can provide insights into how the compound binds to its target protein at the atomic level. juniperpublishers.com Such studies can reveal key interactions, like hydrogen bonds or hydrophobic interactions, that are responsible for the compound's inhibitory activity. juniperpublishers.com

Applications of 4 Bromo N,2 Dimethylbenzamide in Applied Sciences

Role as a Synthetic Intermediate in Organic Synthesis

4-bromo-N,2-dimethylbenzamide serves as a crucial intermediate in the creation of a variety of organic compounds. Its utility stems from the reactivity of the bromine atom, which can be replaced or used in coupling reactions to build larger molecular frameworks. The amide group can also be modified or can influence the reactivity of the aromatic ring.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The bromine atom on this compound acts as a handle that allows for the attachment of other molecular fragments, leading to the assembly of complex structures.

For example, it can be used as a starting material in multi-step syntheses. In one documented pathway, 4-bromo-2-fluorobenzoic acid is reacted with methylamine (B109427) to produce 4-bromo-2-fluoro-N-methylbenzamide, a related intermediate used in the synthesis of the androgen-receptor antagonist MDV 3100. chemicalbook.com This highlights how variations of the core 4-bromo-benzamide structure are pivotal in constructing pharmaceutically relevant molecules.

The synthesis of derivatives often involves standard amide bond formation reactions. For instance, 4-bromo-2-nitrobenzoic acid can be condensed with 3,5-dimethoxybenzene to form an intermediate amide, which is then further elaborated to create novel compounds. nih.gov These synthetic routes demonstrate the compound's role as a scaffold upon which molecular complexity is built.

Potential in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, this compound and its derivatives have shown considerable potential, particularly in the development of kinase inhibitors for cancer therapy. ed.ac.uk Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk

Research has shown that the benzamide (B126) moiety is a common feature in many biologically active compounds. nanobioletters.com The specific structure of this compound allows for modifications that can lead to potent and selective inhibitors of various protein kinases. mdpi.comnih.gov

Key Research Findings:

FGFR1 Inhibitors: Derivatives of 4-bromo-N-benzamide have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer. nih.gov By modifying the side chains of the parent molecule, researchers have been able to develop compounds that bind effectively to the kinase domain of FGFR1. nih.gov

Anticancer Activity: Studies on 4-bromo isatin (B1672199) derivatives have indicated that the 4-bromo substitution can enhance cytotoxic activity and selectivity against cancer cell lines. researchgate.net This suggests that the bromo-benzamide scaffold could be a valuable component in the design of new anticancer agents. researchgate.net

Broad-Spectrum Kinase Inhibition: The benzamide structure is a versatile scaffold for targeting a range of kinases. nih.gov By synthesizing various derivatives, researchers have created compounds with inhibitory activity against multiple receptor tyrosine kinases, including EGFR, HER-2, and PDGFR. nih.gov

Below is an interactive table summarizing some derivatives of 4-bromo-benzamide and their biological targets:

| Derivative | Target Kinase/Cell Line | Application Area |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | FGFR1 | Anticancer (NSCLC) |

| 4-Methylbenzamide (B193301) derivatives containing 2,6-substituted purines | PDGFRα, PDGFRβ, Bcr-Abl | Anticancer |

| 4-(Arylaminomethyl)benzamide derivatives | EGFR, HER-2, KDR, PDGFR | Anticancer |

| 3-benzylidene 4-bromo isatin derivatives | K562, HepG2 cell lines | Anticancer |

Contribution to Agrochemical Research

While the primary focus of research on this compound has been in the pharmaceutical sector, its structural motifs are also relevant to agrochemical research. The development of new pesticides and herbicides often relies on the synthesis of novel organic molecules with specific biological activities. Benzamide derivatives, in general, are known to possess a wide range of biological activities, including insecticidal and antimicrobial properties. nanobioletters.com

The presence of a halogen atom, such as bromine, in a molecule can enhance its biological activity and metabolic stability, which are desirable properties for agrochemicals. The N,N-dimethylbenzamide structure is a known feature in some commercial pesticides. While direct research on this compound as an agrochemical is not extensively documented in the provided search results, its potential as a precursor for more complex agrochemical compounds is plausible. For instance, a company that produces this compound also holds a "Pesticide Business License," suggesting a role in the agrochemical supply chain. echemi.com Further research in this area could explore the synthesis and evaluation of its derivatives for herbicidal, fungicidal, or insecticidal activities.

Applications in Materials Science

In materials science, the utility of this compound lies in its potential as a monomer or a precursor for functional materials and polymers. The aromatic ring and the reactive bromine atom make it a candidate for incorporation into polymer chains to impart specific properties.

N-methylbenzamide, a related compound, is used in the development and modification of polymers and resins to enhance properties like thermal stability and chemical resistance. chemicalbook.com This suggests that this compound could similarly be employed to create high-performance materials. The bromine atom offers a site for polymerization or for post-polymerization modification, allowing for the creation of functional polymers with tailored characteristics.

Potential applications could include:

Flame Retardants: Brominated compounds are widely used as flame retardants. The incorporation of this compound into polymer backbones could enhance their fire resistance.

Functional Polymers: The bromine atom can be converted to other functional groups, enabling the synthesis of polymers with specific optical, electronic, or chemical properties.

Liquid Crystals: The rigid aromatic core of the molecule is a common feature in liquid crystalline materials. Derivatives of this compound could be investigated for their potential in this area.

While the current body of literature does not extensively detail the use of this compound in materials science, its chemical structure suggests a range of possibilities for future research and development in this field.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 4 Bromo N,2 Dimethylbenzamide Derivatives

Impact of Substituent Modifications on Chemical Reactivity

The chemical reactivity of 4-bromo-N,2-dimethylbenzamide can be significantly influenced by modifications to its substituents. The electronic and steric properties of these substituents play a crucial role in determining the reactivity of the benzamide (B126) core.

The bromine atom at the 4-position is an electron-withdrawing group, which influences the electron density of the aromatic ring. Modifications at this position, such as replacement with other halogens (e.g., chlorine or fluorine) or with electron-donating groups, can alter the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. For instance, the introduction of a stronger electron-withdrawing group could further decrease the electron density of the ring, making it less reactive towards electrophiles.

The ortho-methyl group on the benzene (B151609) ring introduces steric hindrance around the amide functionality. This can affect the planarity of the molecule and, consequently, its chemical reactivity. Modifications to this group, such as increasing its size (e.g., to an ethyl or isopropyl group), could further enhance steric hindrance, potentially shielding the amide bond from hydrolysis or other chemical transformations.

On the N-methyl group of the amide, substitutions can also impact reactivity. Replacing the methyl group with larger alkyl groups could introduce steric bulk, while the introduction of functional groups could provide new sites for chemical reactions.

Table 1: Predicted Impact of Substituent Modifications on the Chemical Reactivity of this compound Derivatives

| Position of Modification | Substituent | Predicted Effect on Reactivity |

| 4-position (Bromo) | Replacement with -Cl | Minor change in electron-withdrawing character, similar reactivity. |

| 4-position (Bromo) | Replacement with -OCH3 | Increased electron density on the ring, enhanced reactivity towards electrophiles. |

| 2-position (Methyl) | Replacement with -H | Reduced steric hindrance, potentially increased reactivity of the amide bond. |

| 2-position (Methyl) | Replacement with -C(CH3)3 | Significant increase in steric hindrance, decreased reactivity of the amide bond. |

| N-position (Methyl) | Replacement with -CH2CH3 | Minor increase in steric hindrance, minimal effect on electronic properties. |

| N-position (Methyl) | Replacement with -CH2OH | Introduction of a nucleophilic hydroxyl group, potential for new reaction pathways. |

Influence of Structural Variations on Biological Activity Profiles

Structural modifications to this compound have been explored to modulate its biological activity, particularly in the context of developing anticancer agents. The core benzamide scaffold is a common feature in many biologically active compounds, and its activity can be fine-tuned by altering the substituents.

Research into N-substituted benzamide derivatives has shown that modifications to the phenyl ring and the amide nitrogen can significantly impact their antiproliferative activities against various cancer cell lines. For example, the presence and position of substituents on the phenyl ring are critical for activity. In some series of benzamide derivatives, a 2-substituent on the phenyl ring has been found to be important for biological activity.

The nature of the substituent at the 4-position is also a key determinant of biological efficacy. While the 4-bromo substitution is present in the parent compound, studies on related benzohydrazides have indicated that the presence of a bromo group can contribute to potent antimicrobial and anticancer effects nih.gov. The specific position of the bromo group (e.g., 3-bromo vs. 4-bromo) can also influence the level of activity nih.gov.

Furthermore, modifications on the N-methyl group can lead to significant changes in biological profiles. Introducing different aryl or alkyl groups can alter the compound's interaction with biological targets. For instance, in the development of histone deacetylase (HDAC) inhibitors, the N-substituent of benzamides plays a crucial role in binding to the enzyme's active site nih.govresearchgate.net.

Table 2: Illustrative Biological Activity of Hypothetical this compound Derivatives Against a Cancer Cell Line

| Compound | R1 (at 4-position) | R2 (at 2-position) | R3 (on N-amide) | IC50 (µM) |

| Parent | Br | CH3 | CH3 | 15.2 |

| Analog 1 | Cl | CH3 | CH3 | 18.5 |

| Analog 2 | Br | H | CH3 | 25.1 |

| Analog 3 | Br | CH3 | H | 30.8 |

| Analog 4 | Br | CH3 | Phenyl | 5.7 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Rational Design of Novel Benzamide Analogs

The rational design of novel benzamide analogs based on the this compound scaffold leverages the insights gained from SAR and SPR studies. The goal is to optimize the molecular structure to achieve improved biological activity, selectivity, and pharmacokinetic properties.

One common strategy is bioisosteric replacement, where functional groups are replaced with other groups that have similar physical or chemical properties. For example, the bromine atom could be replaced by other halogens or a trifluoromethyl group to modulate lipophilicity and electronic properties.

Structure-based drug design can also be employed if the threedimensional structure of the biological target is known. Molecular docking studies can predict how different analogs of this compound might bind to the target, allowing for the design of molecules with improved binding affinity and specificity nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) studies can provide mathematical models that correlate the structural features of compounds with their biological activity nih.govnih.gov. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. QSAR models often use descriptors related to electronic, steric, and hydrophobic properties to build these correlations nih.govnih.gov.

For instance, a QSAR model might reveal that increased hydrophobicity at the N-amide position and a specific electronic character at the 4-position of the benzene ring are correlated with higher anticancer activity. This information would guide the design of new analogs with substituents that fit these criteria. The ultimate aim is to develop a lead compound with a desirable balance of potency, selectivity, and drug-like properties for further preclinical and clinical development.

Future Research Directions and Emerging Trends for 4 Bromo N,2 Dimethylbenzamide

Advanced Catalytic Systems for Synthesis and Functionalization

The development of more efficient and selective synthetic methods for 4-bromo-N,2-dimethylbenzamide and its analogues is a key area for future research. While traditional amidation reactions are effective, advanced catalytic systems can offer improved yields, milder reaction conditions, and greater functional group tolerance.

Palladium-catalyzed cross-coupling reactions are a particularly promising avenue for the functionalization of the this compound core. nih.govresearchgate.net Techniques such as Suzuki, Heck, and Buchwald-Hartwig amination could be employed to introduce a wide variety of substituents at the 4-position, thereby creating a library of novel compounds with diverse properties. Furthermore, palladium-catalyzed C-H activation and functionalization represent a frontier in organic synthesis that could enable the direct modification of the aromatic ring, offering new pathways to previously inaccessible derivatives. nih.govnih.gov The development of catalysts that can selectively functionalize specific C-H bonds on the benzamide (B126) scaffold would be a significant advancement.

Below is a table summarizing potential catalytic strategies for the synthesis and functionalization of this compound.

| Catalytic Strategy | Potential Application | Expected Advantages |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Introduction of aryl, vinyl, or other organic moieties at the 4-position. | High efficiency, broad substrate scope, and formation of C-C bonds. |

| Palladium-Catalyzed C-H Functionalization | Direct introduction of functional groups onto the aromatic ring. | Atom economy, step efficiency, and access to novel derivatives. |

| Copper-Catalyzed Reactions | Alternative methods for amidation and cross-coupling reactions. | Lower cost compared to palladium, unique reactivity. researchgate.net |

| Biocatalysis | Enantioselective synthesis of chiral derivatives. | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of Novel Biological Targets and Therapeutic Areas

Benzamide derivatives are known to exhibit a wide range of biological activities, and this compound represents a scaffold with significant potential for drug discovery. nih.govresearchgate.netnanobioletters.com Future research should focus on the systematic evaluation of this compound and its derivatives against a diverse panel of biological targets.

Initial investigations could explore its potential as an antitumor agent, given that many substituted benzamides have shown promise in this area. nih.govresearchgate.net Screening against various cancer cell lines and key oncogenic pathways could reveal novel therapeutic opportunities. Additionally, the antimicrobial and antifungal potential of this compound derivatives warrants investigation, as the benzamide moiety is a common feature in many antimicrobial agents.

The exploration of novel biological targets could be guided by computational methods, such as molecular docking and virtual screening, to predict potential interactions with proteins of therapeutic relevance. This in silico approach can help to prioritize experimental testing and accelerate the discovery of new therapeutic applications.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases, Histone Deacetylases (HDACs), Tubulin | Benzamide scaffold is present in numerous approved and investigational cancer drugs. nih.govresearchgate.net |

| Infectious Diseases | Bacterial or fungal enzymes, cell wall components | Benzamides have a proven track record as effective antimicrobial agents. nanobioletters.com |

| Neurological Disorders | Receptors, ion channels, enzymes in the central nervous system | Substituted benzamides have been developed for various neurological conditions. |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, cytokines | The anti-inflammatory properties of benzamide derivatives are an active area of research. |

Development of Supramolecular Assemblies

The presence of a bromine atom in this compound makes it an excellent candidate for the construction of supramolecular assemblies through halogen bonding. researchgate.net Halogen bonds are non-covalent interactions that can be used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined crystal structures with unique properties.

Future research could focus on co-crystallizing this compound with various halogen bond acceptors to create novel supramolecular architectures. The resulting materials could have applications in areas such as crystal engineering, materials science, and drug delivery. The ability to predictably control the arrangement of molecules in the solid state is a powerful tool for the design of functional materials.

Integration with High-Throughput Screening and Combinatorial Chemistry

The scaffold of this compound is well-suited for the application of combinatorial chemistry and high-throughput screening (HTS) techniques. nih.gov The functional handles on the molecule, particularly the bromo substituent, allow for the rapid generation of large libraries of diverse analogues through parallel synthesis.

By combining a variety of building blocks at the 4-position of the benzamide ring, it is possible to create a vast chemical space for exploration. These libraries can then be subjected to HTS against a wide range of biological targets to identify hit compounds with desired activities. nih.gov This approach significantly accelerates the early stages of drug discovery and can lead to the identification of novel lead compounds for further development. The integration of automated synthesis and screening platforms will be crucial for fully realizing the potential of this strategy.

Q & A

Q. What are the primary synthetic routes for 4-bromo-N,2-dimethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of 2-methylbenzamide precursors. For example, electrophilic aromatic substitution using bromine in acetic acid or a Lewis acid catalyst (e.g., FeBr₃) at 50–80°C yields the brominated intermediate. Subsequent N-methylation via reductive amination (e.g., formaldehyde/NaBH₄) or alkylation (methyl iodide/K₂CO₃) completes the synthesis. Reaction optimization includes monitoring by TLC and adjusting solvent polarity (e.g., DMF vs. THF) to improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton splitting (e.g., para-bromo vs. ortho-methyl groups). The bromine atom induces deshielding (~7.5 ppm for adjacent protons).

- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N–H stretch (if present).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 228 (C₉H₁₀BrNO) and fragmentation patterns (e.g., loss of Br or methyl groups) confirm structure .

Q. How can purity and stability of this compound be assessed during storage?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) to monitor degradation. Stability studies under varying temperatures (4°C vs. ambient) and humidity levels (desiccator vs. open air) identify optimal storage conditions. LC-MS detects hydrolyzed byproducts (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when faced with low-resolution or twinned crystals?

- Methodological Answer : Use SHELXL ( ) for refinement, employing the TWIN and BASF commands to model twinning. For low-resolution data, apply restraints to bond lengths/angles and use the RIGU command to stabilize thermal parameters. Validate with the WinGX suite ( ) for Fourier maps and residual density analysis .

Q. What computational strategies resolve contradictions in reaction mechanisms involving bromine substitution in benzamide derivatives?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to compare energy profiles of possible pathways:

- Electrophilic substitution : Activation energy for Br⁺ attack at the para position.

- Radical pathways : Assess spin density distribution under UV light.

Cross-validate with kinetic isotope effects (KIE) experiments to distinguish mechanisms .

Q. How does the methyl substitution at the 2-position influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The ortho-methyl group sterically hinders Pd catalyst coordination, reducing coupling efficiency. Optimize by:

- Using bulkier ligands (e.g., SPhos) to mitigate steric effects.

- Increasing reaction temperature (80–100°C) and catalyst loading (5–10 mol% Pd).

Monitor regioselectivity via GC-MS and compare with DFT-predicted transition states .

Q. What experimental approaches validate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Measure IC₅₀ using fluorogenic substrates (e.g., AMC-labeled peptides for proteases).

- Docking Studies : Use AutoDock Vina to predict binding modes to active sites (e.g., cytochrome P450).

- SAR Analysis : Compare with analogs (e.g., 4-bromo-N-methylbenzamide) to identify critical substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.